Cas no 898790-58-4 ((3-Bromophenyl)(cyclobutyl)methanone)

(3-Bromophenyl)(cyclobutyl)methanone is a brominated aromatic ketone featuring a cyclobutyl substituent, offering a unique structural motif for synthetic applications. Its distinct combination of a phenyl ring with a bromine substituent at the meta-position and a cyclobutyl carbonyl group enhances its utility as an intermediate in organic synthesis. The compound is particularly valuable in pharmaceutical and agrochemical research, where it serves as a versatile building block for the development of more complex molecules. Its well-defined reactivity profile allows for selective functionalization, making it suitable for cross-coupling reactions and further derivatization. The crystalline solid form ensures consistent handling and storage stability under standard laboratory conditions.
(3-Bromophenyl)(cyclobutyl)methanone structure
898790-58-4 structure
Product Name:(3-Bromophenyl)(cyclobutyl)methanone
CAS No:898790-58-4
MF:C11H11BrO
MW:239.108442544937
MDL:MFCD03841259
CID:869944
PubChem ID:24724125
Update Time:2025-11-02

(3-Bromophenyl)(cyclobutyl)methanone Chemical and Physical Properties

Names and Identifiers

    • (3-bromophenyl)-cyclobutylmethanone
    • 3-BROMOPHENYL CYCLOBUTYL KETONE
    • (3-Bromophenyl)(cyclobutyl)methanone
    • 3-BROMOPHENYLCYCLOBUTYLKETONE
    • MFCD03841259
    • DTXSID40642524
    • 898790-58-4
    • EN300-314288
    • AKOS016019980
    • MDL: MFCD03841259
    • Inchi: 1S/C11H11BrO/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8/h2,5-8H,1,3-4H2
    • InChI Key: GGJKRCSJDJSYQX-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C(C1CCC1)=O

Computed Properties

  • Exact Mass: 237.99900
  • Monoisotopic Mass: 237.99933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 3.43190

(3-Bromophenyl)(cyclobutyl)methanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

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(3-Bromophenyl)(cyclobutyl)methanone Suppliers

Amadis Chemical Company Limited
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(CAS:898790-58-4)(3-Bromophenyl)(cyclobutyl)methanone
Order Number:A1197778
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:34
Price ($):393.0
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Additional information on (3-Bromophenyl)(cyclobutyl)methanone

Comprehensive Guide to (3-Bromophenyl)(cyclobutyl)methanone (CAS No. 898790-58-4): Properties, Applications, and Market Insights

(3-Bromophenyl)(cyclobutyl)methanone (CAS No. 898790-58-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This ketone derivative features a unique molecular structure combining a 3-bromophenyl group with a cyclobutyl moiety, making it valuable for various synthetic applications. Researchers frequently search for "buy (3-Bromophenyl)(cyclobutyl)methanone" or "898790-58-4 synthesis method," reflecting its importance in modern chemistry.

The compound's molecular formula C11H11BrO and molecular weight 239.11 g/mol indicate its moderate size and potential for diverse chemical transformations. Its boiling point and melting point characteristics make it suitable for controlled reactions under various temperature conditions. Recent studies highlight its role as a key intermediate in developing novel pharmaceutical compounds, particularly in central nervous system (CNS) drug discovery programs.

In pharmaceutical applications, (3-Bromophenyl)(cyclobutyl)methanone serves as a crucial building block for drug candidates targeting neurological disorders. The presence of both aromatic and alicyclic components in its structure allows for versatile modifications, addressing current research trends in GPCR-targeted therapies and neuroprotective agents. These applications align with growing public interest in mental health treatments and neurodegenerative disease research.

The material science field has also explored 898790-58-4 for developing advanced polymeric materials with specific optical or electronic properties. Its bromine substituent offers unique opportunities for cross-coupling reactions, making it valuable in creating conjugated systems for organic electronics. This connects to trending searches about "organic electronic materials" and "sustainable polymer development."

Market analysis shows increasing demand for (3-Bromophenyl)(cyclobutyl)methanone across North America, Europe, and Asia-Pacific regions. The compound's supply chain has adapted to meet research needs, with manufacturers offering various purity grades (typically 95-99%) to accommodate different application requirements. Current pricing trends reflect its status as a specialty chemical with significant value in research settings.

From a synthetic chemistry perspective, CAS 898790-58-4 presents interesting challenges and opportunities. The cyclobutyl ring strain introduces unique reactivity patterns, while the bromo substituent enables diverse palladium-catalyzed transformations. These features make it particularly relevant to current research in C-H activation and transition metal catalysis, topics frequently searched by synthetic chemists.

Quality control for (3-Bromophenyl)(cyclobutyl)methanone typically involves advanced analytical techniques including HPLC, GC-MS, and NMR spectroscopy. Proper storage conditions (generally 2-8°C under inert atmosphere) ensure stability, addressing common researcher queries about "how to store 898790-58-4." These protocols align with current laboratory best practices and chemical safety standards.

Environmental considerations for 898790-58-4 follow standard protocols for brominated compounds, with proper waste disposal methods being essential. The scientific community continues to investigate green chemistry approaches for its synthesis and applications, responding to growing interest in sustainable chemical processes and eco-friendly research methodologies.

Future research directions for (3-Bromophenyl)(cyclobutyl)methanone may explore its potential in bioconjugation chemistry or as a scaffold for proteolysis targeting chimeras (PROTACs). These emerging applications connect with cutting-edge searches about "targeted protein degradation" and "next-generation therapeutics," positioning this compound at the forefront of modern drug discovery innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:898790-58-4)(3-Bromophenyl)(cyclobutyl)methanone
A1197778
Purity:99%
Quantity:1g
Price ($):393.0
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